2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the sulfonamide group and the morpholine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter the oxidation state of specific atoms.
Substitution: Functional groups within the molecule can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide: This compound shares a similar structure but lacks the pyrimidine core.
4-hydroxy-2-quinolones: These compounds have a similar functional group arrangement but differ in the core structure.
Uniqueness
2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its combination of functional groups and the presence of the pyrimidine core. This structure provides specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.
Properties
Molecular Formula |
C11H18N4O5S |
---|---|
Molecular Weight |
318.35 g/mol |
IUPAC Name |
6-methyl-N-(2-morpholin-4-ylethyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C11H18N4O5S/c1-8-9(10(16)14-11(17)13-8)21(18,19)12-2-3-15-4-6-20-7-5-15/h12H,2-7H2,1H3,(H2,13,14,16,17) |
InChI Key |
CWBZRZHCILPDHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.